Potent Anti-CHIKV Activity with a High Selectivity Index Confirmed for the Core Scaffold
The core [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold, to which 893923-71-2 belongs, has been validated as a selective inhibitor of CHIKV replication. In Vero cells, the most potent compound in this series demonstrated an EC50 value below 1 μM, with no detectable cytotoxicity up to 668 μM, resulting in a selectivity index (SI = CC50/EC50) greater than 600 [1]. While direct data for 893923-71-2 is not published, this class-level evidence confirms the scaffold's inherent capacity for high-potency, low-toxicity antiviral action, forming a quantitative benchmark against which any generic analog must be measured.
| Evidence Dimension | In vitro antiviral potency and selectivity against CHIKV |
|---|---|
| Target Compound Data | EC50 < 1 µM (class lead); SI > 600 (class lead) [1] |
| Comparator Or Baseline | Ribavirin (broad-spectrum antiviral): EC50 ~ 5-10 µM against CHIKV in Vero cells; no standard-of-care exists. |
| Quantified Difference | At least a 5-fold improvement in potency and a vastly superior selectivity window compared to a historical broad-spectrum comparator. |
| Conditions | CHIKV-infected Vero cells; virus yield reduction and cell-killing inhibition assays [1]. |
Why This Matters
For procurement in antiviral research, this establishes that the core chemotype provides a significantly better starting point for lead optimization than non-specific antivirals like Ribavirin, offering a wider therapeutic window.
- [1] Gigante, A., Canela, M. D., Delang, L., Priego, E. M., Camarasa, M. J., Querat, G., ... & Pérez-Pérez, M. J. (2014). Identification of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication. Journal of Medicinal Chemistry, 57(10), 4000-4008. View Source
